![molecular formula C17H20N4O2S B2857539 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine CAS No. 1436374-93-4](/img/structure/B2857539.png)
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine is a complex organic compound with a molecular formula of C17H20N4O2S and a molecular weight of 344.43 g/mol. This compound features a pyrimidine ring substituted with a methyl group and a piperazine ring linked to a phenylethenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is to react a suitable pyrimidine derivative with a phenylethenylsulfonyl chloride under basic conditions to introduce the sulfonyl group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed for multi-step organic reactions. The process would need to be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Phenylacetic acid derivatives.
Reduction: : Sulfides.
Substitution: : Substituted pyrimidines.
科学研究应用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique chemical structure may find use in materials science and as a chemical intermediate.
作用机制
The mechanism by which 2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
2-Methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(piperazin-1-yl)pyrimidine: : Lacks the phenylethenylsulfonyl group.
4-[(E)-2-phenylethenyl]sulfonylpiperazine: : Lacks the pyrimidine ring.
2-Methyl-4-(4-sulfonylpiperazin-1-yl)pyrimidine: : Different substituent on the piperazine ring.
These compounds differ in their chemical structure and, consequently, their properties and applications. The presence of the phenylethenylsulfonyl group in this compound gives it unique characteristics that may be advantageous in certain applications.
属性
IUPAC Name |
2-methyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-15-18-9-7-17(19-15)20-10-12-21(13-11-20)24(22,23)14-8-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZQMMALYMVQEG-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-benzothiophen-2-yl)-1-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol](/img/structure/B2857457.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2857464.png)
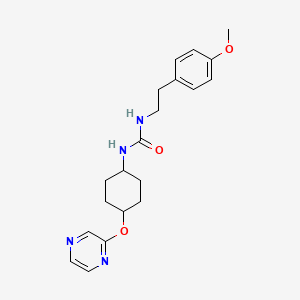
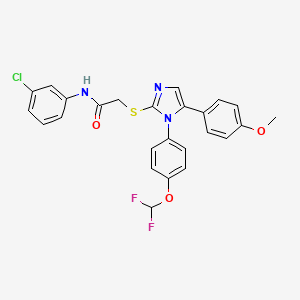
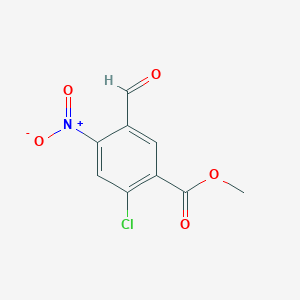
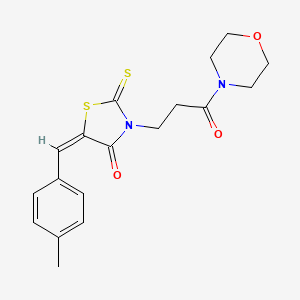
![{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride](/img/structure/B2857472.png)

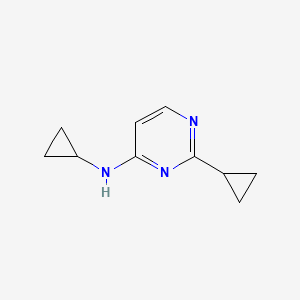
![1-({2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B2857476.png)
![Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate](/img/structure/B2857477.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2857479.png)
